

In vivo efficacy comparison of 2-Fluoropyrimidine derivatives in animal models

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Compound of Interest

Compound Name: 2-Fluoropyrimidine

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In Vivo Efficacy of 2-Fluoropyrimidine Derivatives: A Comparative Guide

This guide provides a comparative analysis of the in vivo efficacy of prominent **2-fluoropyrimidine** derivatives—Capecitabine, Gemcitabine, and Tegafur-uracil (UFT)—in various animal models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds' anti-tumor activities.

Comparative Efficacy Data

The following tables summarize the quantitative data on the in vivo efficacy of Capecitabine, Gemcitabine, and Tegafur-uracil from preclinical studies.

Table 1: In Vivo Efficacy of Capecitabine in Colorectal and Pancreatic Cancer Xenograft Models

Animal Model	Cancer Type	Cell Line	Dosing Regimen	Key Outcomes	Reference
Athymic Nude Mice	Colorectal Cancer	HT29	700 mg/kg, p.o., daily (7 days on/7 days off)	Tumor Growth Inhibition >100%, Increase in Life Span (ILS) 234% (in combination with oxaliplatin)	[1][2]
Athymic Nude Mice	Colorectal Cancer	HT29	400 mg/kg, p.o., daily (14 days on/7 days off)	Tumor Growth Inhibition 95%, ILS 81% (in combination with oxaliplatin)	[1][2]
Athymic Nude Mice	Colorectal Cancer	Colo205	360 mg/kg, p.o., daily (7 days on/7 days off)	Median survival of 48 days (with bevacizumab) vs. 29 days (monotherapy)	[1][2]
KPC Mice	Pancreatic Cancer	K8484 (allograft)	755 mg/kg, p.o., daily (5 days/week for 3 weeks)	Tumor volume of $629\pm86\text{ mm}^3$ vs. $1840\pm201\text{ mm}^3$ in vehicle- treated mice.	[3][4][5]

Tumor
doubling time
increased
from 3.5 to
7.5 days.

Table 2: In Vivo Efficacy of Gemcitabine in Various Cancer Xenograft Models

Animal Model	Cancer Type	Cell Line	Dosing Regimen	Key Outcomes	Reference
Athymic Nude Mice	Head and Neck Squamous Cell Carcinoma, Ovarian Carcinoma, Soft Tissue Sarcoma	Human xenografts	120 mg/kg, i.p., four times at 3-day intervals	More effective than daily or weekly injection schedules.	[6]
Normal Mice	Murine Colon Carcinoma	Colon 26-10	Two injections of 15 mg/kg over 24 hours at a 7-day interval (continuous i.v. infusion)	Produced complete remissions in most tumors.	[6]
SCID Mice	Pancreatic Cancer	MiaPaCa-2 and S2-VP10 (orthotopic)	50 mg/kg, i.p., weekly	Uninhibited tumor proliferation and metastasis observed.	[7][8]
C57BL/6 Mice	Pancreatic Cancer	KPC3 (subcutaneous)	50 mg/kg, i.p., twice a week	Modest tumor growth inhibition as monotherapy.	[9]

Table 3: In Vivo Efficacy of Tegafur-Uracil (UFT) in Animal Models

Animal Model	Cancer Type	Cell Line	Dosing Regimen	Key Outcomes	Reference
Sarcoma 180-bearing mice	Sarcoma	Sarcoma 180	Oral administration for 7 days (Tegafur:Uracil molar ratio 1:4)	Higher tumor specificity and increased antineoplastic activity compared to other ratios.	[10]
Colorectal Cancer Model Rats	Colorectal Cancer	DMH/DSS induced	30 mg/kg (as tegafur), p.o., daily for 14 days	Tumor volume on day 14 (70.1 ± 56.6 mm ³) was lower than on day 1 (214.7 ± 195.0 mm ³).	[11]
Mice with transplantable tumors	Sarcoma, Lewis Lung Carcinoma, Colon Carcinoma	Meth A, Lewis Lung, Colon 26	Not specified	UFT/LV showed antitumor effect against Meth A sarcoma, which was enhanced by PSK. Weakly responsive in Colon 26.	[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables above are provided below.

Capecitabine in Colorectal Cancer Xenograft Models[1] [2]

- Animal Model: Female athymic nude mice.
- Cell Lines: HT29 and Colo205 human colorectal adenocarcinoma cells.
- Tumor Implantation: 5×10^6 cells were injected subcutaneously into the right dorsal flank.
- Drug Administration: Capecitabine was administered orally (p.o.). Bevacizumab and oxaliplatin were administered intraperitoneally (i.p.).
- Dosing Schedules:
 - Capecitabine (14/7 schedule): 267 or 400 mg/kg, daily for 14 days, followed by 7 days off.
 - Capecitabine (7/7 schedule): 467 or 700 mg/kg, daily for 7 days, followed by 7 days off.
 - Bevacizumab: 5 mg/kg or 2.5 mg/kg.
 - Oxaliplatin: 6.7 mg/kg.
- Efficacy Evaluation: Tumor growth inhibition (TGI) and increase in life span (ILS) were calculated. Tumor volumes were measured regularly.

Gemcitabine in Pancreatic Cancer Orthotopic Model[7] [8]

- Animal Model: Severe Combined Immunodeficient (SCID) mice.
- Cell Lines: MiaPaCa-2 and S2-VP10 human pancreatic cancer cells.
- Tumor Implantation: Orthotopic implantation of tumor cells into the pancreas.
- Drug Administration: Gemcitabine was administered intraperitoneally (i.p.).
- Dosing Schedule: 50 mg/kg, weekly.

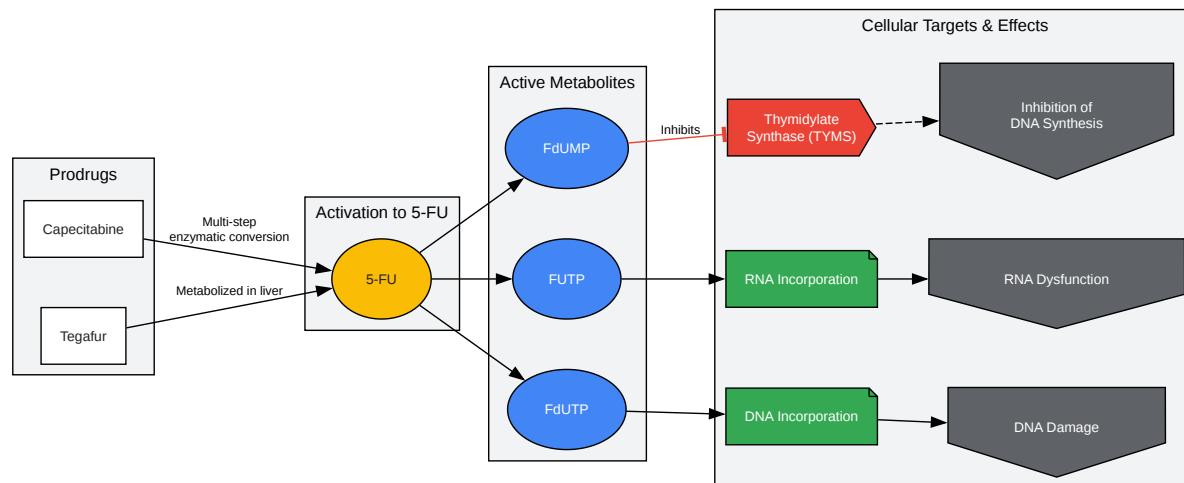
- Efficacy Evaluation: Tumor growth was monitored longitudinally via bioluminescent imaging.

Tegafur-Uracil in a Colorectal Cancer Rat Model[11]

- Animal Model: Colorectal cancer (CRC) was induced in rats using 1,2-dimethylhydrazine (DMH) and dextran sulfate sodium (DSS).
- Drug Administration: Uracil-tegafur (UFT) was administered orally.
- Dosing Schedule: 30 mg/kg (as tegafur) for 14 days.
- Efficacy Evaluation: Plasma and tumor concentrations of tegafur and 5-fluorouracil (5-FU) were measured. Tumor volume was monitored.

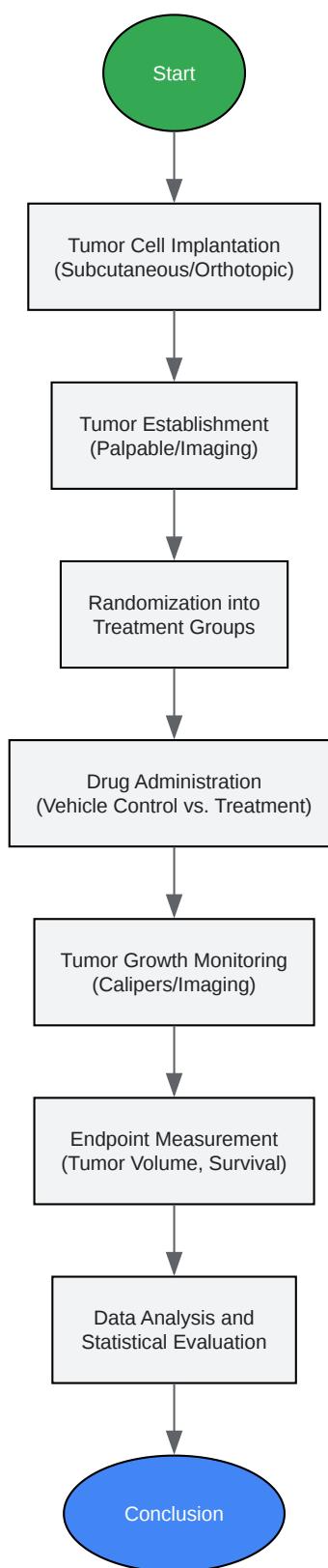
Visualized Pathways and Workflows

The following diagrams illustrate the mechanism of action of fluoropyrimidines and a general experimental workflow for in vivo efficacy studies.



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Caption: Mechanism of action of fluoropyrimidine prodrugs.



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Caption: General experimental workflow for in vivo efficacy studies.

Mechanism of Action

2-Fluoropyrimidine derivatives are a class of antimetabolite drugs that exert their cytotoxic effects by interfering with DNA and RNA synthesis.[13] The prodrugs, such as Capecitabine and Tegafur, are converted in the body to the active agent, 5-fluorouracil (5-FU).[14] 5-FU is then metabolized into three active compounds: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[13]

- FdUMP inhibits thymidylate synthase (TYMS), a crucial enzyme for the synthesis of thymidine, a necessary component of DNA.[13] This leads to a depletion of thymidine and subsequent inhibition of DNA synthesis and repair.
- FUTP is incorporated into RNA, disrupting its normal processing and function.[13]
- FdUTP is incorporated into DNA, leading to DNA damage.[13]

The combination of Tegafur with Uracil (UFT) is designed to enhance the efficacy of Tegafur. Uracil competitively inhibits the degradation of 5-FU by the enzyme dihydropyrimidine dehydrogenase (DPD), thereby increasing the concentration and duration of action of 5-FU in tumor tissues.[10][15] Gemcitabine, a deoxycytidine analog, also inhibits DNA synthesis, but through a different mechanism involving its diphosphate and triphosphate forms.[6]

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